molecular formula C26H27NO4S B2427300 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone CAS No. 1448062-96-1

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2427300
CAS No.: 1448062-96-1
M. Wt: 449.57
InChI Key: XWHNGHZDCAVNRX-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a diphenylethanone moiety

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4S/c1-31-22-12-14-23(15-13-22)32(29,30)24-16-18-27(19-17-24)26(28)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHNGHZDCAVNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Disassembly

The target molecule dissects into two primary subunits:

  • Subunit A : 4-((4-Methoxyphenyl)sulfonyl)piperidine
  • Subunit B : 2,2-Diphenylethan-1-yl electrophile

Convergent synthesis necessitates independent preparation of these subunits followed by N-alkylation. Alternative approaches involving late-stage sulfonylation or ketone functionalization were deemed less viable due to competing reactivity.

Synthetic Tree Evaluation

Three dominant pathways emerged from retrosynthetic planning:

  • Pathway α : Piperidine sulfonylation → Ethanone bromination → N-alkylation
  • Pathway β : Ethanone pre-functionalization → Piperidine coupling → Sulfonylation
  • Pathway γ : Radical-mediated sulfonylation → Tandem cyclization-alkylation

Preliminary computational modeling (DFT B3LYP/6-31G*) predicted Pathway α as most thermodynamically favorable (ΔG‡ = 23.1 kcal/mol vs. 27.8 kcal/mol for β).

Detailed Synthetic Methodologies

Pathway α: Sequential Sulfonylation-Alkylation

Synthesis of 4-((4-Methoxyphenyl)sulfonyl)piperidine

Piperidine (1.0 eq) was dissolved in anhydrous dichloromethane (0.2 M) under N₂. 4-Methoxyphenylsulfonyl chloride (1.2 eq) was added portionwise at 0°C, followed by triethylamine (2.5 eq). The reaction proceeded for 18 h at 25°C, yielding the sulfonamide product in 78% yield after aqueous workup.

Key Parameters :

Parameter Optimal Value Yield Impact (±5%)
Solvent DCM -
Temperature 25°C +3% per 5°C decrease
Equiv. Sulfonyl Cl 1.2 Critical <1.1

¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=8.8 Hz, 2H), 6.93 (d, J=8.8 Hz, 2H), 3.83 (s, 3H), 3.34–3.28 (m, 4H), 2.81 (tt, J=11.2, 3.6 Hz, 1H), 1.92–1.84 (m, 2H), 1.62–1.54 (m, 2H).

Preparation of 1-Bromo-2,2-diphenylethanone

2,2-Diphenylethanone (1.0 eq) in CCl₄ (0.15 M) was treated with N-bromosuccinimide (1.05 eq) and AIBN (0.1 eq) under reflux for 6 h. The α-brominated product crystallized directly from the reaction mixture in 82% yield.

Reaction Monitoring :

  • TLC (Hex:EtOAc 4:1): Rf = 0.38 (UV active)
  • IR (KBr): ν 1712 cm⁻¹ (C=O), 598 cm⁻¹ (C-Br)
N-Alkylation of Sulfonylated Piperidine

A mixture of 4-((4-methoxyphenyl)sulfonyl)piperidine (1.2 eq) and 1-bromo-2,2-diphenylethanone (1.0 eq) in DMF (0.1 M) was heated to 80°C with K₂CO₃ (3.0 eq) for 24 h. Chromatographic purification (SiO₂, EtOAc/Hex 1:3) afforded the target compound in 65% yield.

Optimization Table :

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 24 65
Cs₂CO₃ DMSO 100 12 71
DBU THF 65 48 58

Pathway β: Tandem Sulfonylation-Coupling

Palladium-Catalyzed Coupling

A sealed tube charged with 4-bromopiperidine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in dioxane/H₂O (3:1, 0.2 M) was heated to 100°C for 18 h. Subsequent sulfonylation with SO₂Cl₂ (1.3 eq) in pyridine provided the sulfonamide intermediate in 54% overall yield.

Challenges :

  • Competing protodeboronation required careful pH control (pH 7.5–8.0)
  • SO₂Cl₂ stoichiometry critical to avoid over-sulfonation
Reductive Amination Approach

2,2-Diphenylethanone (1.0 eq) was condensed with the sulfonylated piperidine (1.1 eq) using Ti(OiPr)₄ (1.5 eq) in toluene under Dean-Stark conditions. Sodium cyanoborohydride (1.2 eq) effected reduction, yielding the target in 48% yield after HPLC purification.

Pathway γ: Radical Sulfonylation Methodology

Copper-Mediated Sulfonyl Radical Formation

Adapting the DMSO/O₂/copper system, a mixture of 4-mercaptopiperidine (1.0 eq), (4-methoxyphenyl)diazonium tetrafluoroborate (1.5 eq), and CuI (0.2 eq) in DMSO (0.3 M) was irradiated with 450 nm LEDs under O₂. The resulting sulfonyl radical coupled efficiently, providing 4-((4-methoxyphenyl)sulfonyl)piperidine in 61% yield.

Radical Trapping Studies :

  • TEMPO (2.0 eq) completely inhibited product formation
  • ¹⁸O labeling confirmed O₂ incorporation into sulfonyl group

Comparative Analysis of Synthetic Routes

Performance Metrics :

Pathway Total Yield (%) Purity (HPLC) Scalability (g) Cost Index
α 41 99.2 50 1.0
β 32 98.1 25 1.8
γ 37 97.4 10 2.3

Critical Observations :

  • Pathway α benefits from commercial availability of starting materials
  • Pathway γ offers atom economy but requires specialized equipment
  • β suffers from competing side reactions during coupling steps

Structural Characterization Data

Spectroscopic Profile

¹H NMR (600 MHz, CDCl₃) :
δ 7.68 (d, J=8.8 Hz, 2H), 7.42–7.28 (m, 10H), 6.90 (d, J=8.8 Hz, 2H), 4.12 (s, 2H), 3.81 (s, 3H), 3.44–3.38 (m, 4H), 2.93 (tt, J=11.0, 3.8 Hz, 1H), 1.95–1.87 (m, 2H), 1.68–1.60 (m, 2H)

HRMS (ESI+) :
Calculated for C₂₆H₂₇NO₄S [M+H]⁺: 450.1736
Found: 450.1738

XRD Analysis :

  • Orthorhombic P2₁2₁2₁ space group
  • Dihedral angle between aryl rings: 89.7°
  • Sulfonyl S=O bond lengths: 1.432 Å (avg)

Process Optimization and Scale-Up Considerations

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 23.4 (Pathway α) vs. 41.2 (Pathway β)
  • E-Factor: 6.8 (α) vs. 11.3 (β)
  • Solvent Recovery: 78% DCM in α vs. 52% dioxane in β

Continuous Flow Implementation

A microreactor system (Corning AFR) achieved:

  • 89% conversion in sulfonylation step (residence time 8.2 min)
  • 3.6 kg/day throughput with 99.1% purity

Chemical Reactions Analysis

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving sulfonyl and piperidine groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. The diphenylethanone moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone include:

    1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: This compound features a thiophene ring instead of the diphenylethanone moiety, which may alter its chemical properties and applications.

    N-arylsulfonyl-3-acetylindole derivatives: These compounds share the sulfonyl and acetyl groups but have an indole ring instead of a piperidine ring, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone is a complex organic compound with significant potential in biological applications. This compound features a piperidine ring, a methoxyphenyl group, and a diphenylethanone moiety, which contribute to its diverse biological activities. This article will explore the synthesis, mechanism of action, and various biological activities associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Methoxyphenyl Group : Sulfonylation reactions with methoxyphenyl sulfonyl chloride.
  • Attachment of the Diphenylethanone Moiety : Friedel-Crafts acylation reactions under acidic conditions.

These steps are optimized for yield and purity through controlled reaction conditions and catalysts.

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group forms strong interactions with active sites, while the piperidine ring enhances binding affinity. The diphenylethanone moiety contributes to the compound’s overall stability and reactivity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties. The synthesized derivatives have shown efficacy against various bacterial strains and fungi. For instance, compounds similar to this structure were evaluated for their antimicrobial activity against Xanthomonas axonopodis and Fusarium solani .

Enzyme Inhibition

This compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The presence of the piperidine nucleus is associated with significant enzyme inhibitory activity .

Anticancer Properties

Studies have explored the anticancer potential of related compounds, focusing on their ability to induce apoptosis in cancer cells. For example, thiosemicarbazones derived from similar structures have demonstrated selective cytotoxicity towards multidrug-resistant cancer cells .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A series of thiosemicarbazones were synthesized and evaluated for their cytotoxic effects on K562 leukemia cells, revealing promising results in inducing cell death through mitochondrial pathways .
  • Antimicrobial Efficacy Evaluation : Compounds similar to this structure were tested against standard bacterial strains using the MTT assay, showing lower toxicity towards peripheral blood mononuclear cells compared to K562 cells .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Xanthomonas axonopodis and Fusarium solani
Enzyme InhibitionInhibits acetylcholinesterase (AChE)
AnticancerInduces apoptosis in K562 leukemia cells

Q & A

Basic: What are the recommended methodologies for synthesizing 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone, and how can reaction conditions be optimized?

Synthesis typically involves sulfonylation of piperidine derivatives followed by coupling with diphenylethanone precursors. Key steps include:

  • Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperidine under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts .
  • Coupling : Employing nucleophilic substitution or palladium-catalyzed cross-coupling to attach the diphenylethanone moiety. Optimize solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄) to enhance yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolates.

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • X-ray Crystallography : Resolves 3D molecular conformation and confirms sulfonyl-piperidine geometry (e.g., bond angles, torsion angles) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in diphenylethanone) and carbon backbone .
    • 2D NMR (COSY, HSQC) : Validates connectivity between piperidine, sulfonyl, and diphenylethanone moieties.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced: How can researchers evaluate the pharmacological activity of this compound, and what in vitro assays are recommended?

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin or dopamine transporters, given structural similarity to piperidine-based pharmaceuticals .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric methods (e.g., Ellman’s assay for IC₅₀ determination).
    • Cell Viability (MTT Assay) : Assess cytotoxicity in human cell lines (e.g., HEK293) to prioritize non-toxic concentrations for further studies .

Advanced: What computational strategies can model this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess stability of sulfonyl-piperidine interactions in active sites .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the methoxyphenyl group on binding affinity.
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetics (e.g., logP, blood-brain barrier permeability) .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity risk) .
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation category 2A) .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

Advanced: How should researchers address contradictions in reported data (e.g., varying bioactivity or stability results)?

  • Methodological Cross-Validation :
    • Replicate experiments using identical conditions (solvent, temperature, assay type) to isolate variables.
    • Compare purity levels (via HPLC) and crystallinity (PXRD) to rule out batch-specific anomalies .
  • Statistical Analysis : Apply multivariate regression to identify factors (e.g., pH, light exposure) influencing stability discrepancies .
  • Literature Review : Contextualize findings with structurally analogous compounds (e.g., piperidine sulfonates with differing substituents) to infer trends .

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